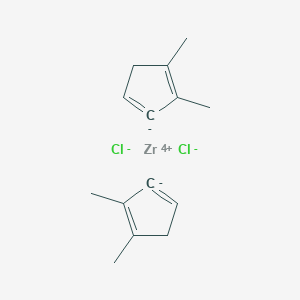
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound with the molecular formula C14H18Cl2Zr and a molecular weight of 348.422. This compound is known for its unique structure, which includes zirconium coordinated with chloride and 4,5-dimethylcyclopenta-1,4-dien-1-ide ligands. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 4,5-dimethylcyclopenta-1,4-dien-1-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions.
Scientific Research Applications
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a component in medical imaging and diagnostic tools.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application and the nature of the ligands and reagents used.
Comparison with Similar Compounds
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride can be compared with other zirconium compounds, such as:
Zirconium tetrachloride: A simpler compound with only chloride ligands, used in similar applications but with different reactivity.
Zirconium(4+) chloride cyclopenta-1,4-dien-1-ide: A related compound with cyclopentadienyl ligands, offering different chemical properties and applications.
Zirconium(4+) chloride 4,5-dimethylcyclopenta-1,4-dien-1-ide (1/1/1): A variant with different stoichiometry, affecting its reactivity and stability.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
119445-91-9 |
|---|---|
Molecular Formula |
C14H18Cl2Zr |
Molecular Weight |
348.422 |
IUPAC Name |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OSIHYASBAJHECK-UHFFFAOYSA-L |
SMILES |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Synonyms |
Bis-(1,2-dimethylcyclopentadienyl)-zirconium dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



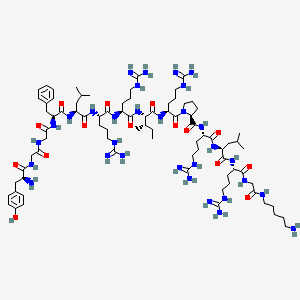
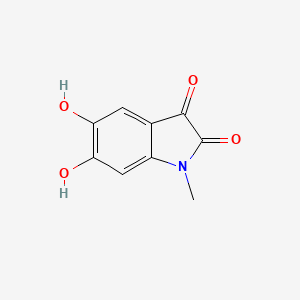
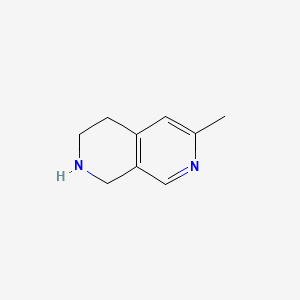

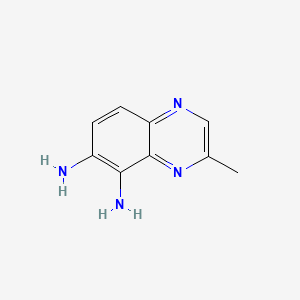
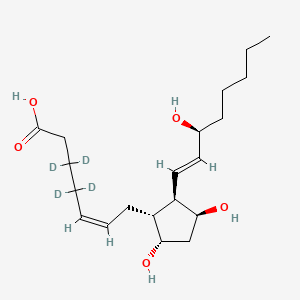
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
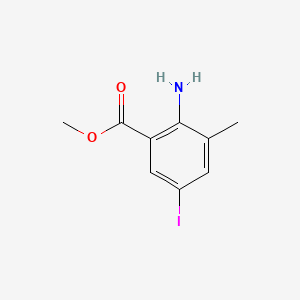

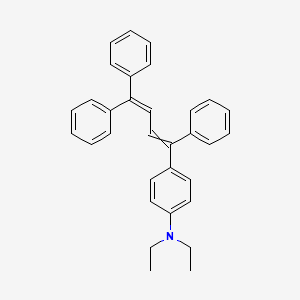
![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
